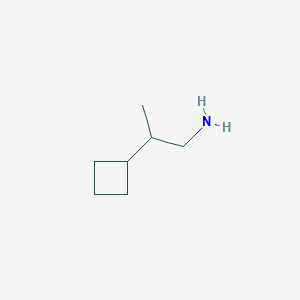

2-Cyclobutylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(5-8)7-3-2-4-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVFIKCPFOGRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclobutyl Amine Scaffolds in Contemporary Chemical Research

Cyclobutane-containing structures have garnered considerable attention in medicinal chemistry and materials science due to their distinct structural and physicochemical properties. nih.govacs.org The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts a unique puckered conformation that can offer a level of conformational restriction not readily achieved with more flexible aliphatic chains or larger ring systems. nih.govru.nl This constrained geometry can be advantageous in the design of pharmacologically active molecules by helping to lock a molecule into a bioactive conformation, thereby enhancing its interaction with biological targets. nih.govvilniustech.lt

The incorporation of a cyclobutane motif can lead to improvements in several key properties of drug candidates. nih.gov These include enhanced metabolic stability, as the strained ring can be less susceptible to enzymatic degradation, and the ability to act as a non-planar bioisostere for aromatic rings. nih.govru.nl Furthermore, cyclobutanes can be used to replace alkenes to prevent cis/trans isomerization and to fill hydrophobic pockets in protein binding sites. nih.gov The utility of cyclobutane derivatives is not limited to medicinal chemistry; they also find applications in materials science, for instance, in the creation of stress-responsive polymers. lifechemicals.com

The synthesis of functionalized cyclobutane derivatives has been a significant area of research. acs.orgrsc.org Advances in synthetic methodologies, including [2+2] cycloadditions and various ring-expansion strategies, have made these scaffolds more accessible for research and development. nih.gov The development of stereocontrolled synthetic methods is particularly crucial for accessing specific isomers with desired biological activities. nih.gov

Research Trajectories for 2 Cyclobutylpropan 1 Amine and Analogous Structures

Established and Emerging Synthetic Routes to Amine Functionalities

The construction of the amine group in 2-cyclobutylpropan-1-amine can be achieved using a variety of well-established and modern synthetic protocols. These methods offer different advantages concerning substrate scope, functional group tolerance, and reaction conditions.

Reductive Amination Protocols in Amine Synthesis

Reductive amination is a widely used and versatile method for the synthesis of primary amines from ketones or aldehydes. d-nb.infoorgoreview.com This two-step, one-pot process involves the initial reaction of a carbonyl compound with ammonia (B1221849) to form an imine intermediate, which is then reduced to the corresponding amine. orgoreview.com For the synthesis of 2-cyclobutylpropan-1-amine, the starting material would be 2-cyclobutylpropanal.

The reaction is typically carried out in the presence of a suitable reducing agent. orgoreview.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.orgacsgcipr.org Borane complexes, such as 2-picoline-borane, have also been shown to be effective for direct reductive aminations. sigmaaldrich.comresearchgate.net Catalytic hydrogenation using hydrogen gas and a metal catalyst like Raney nickel is another viable reduction method. taylorandfrancis.com

A notable variation of this method is the Leuckart-Wallach reaction, which utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the reducing agent and the nitrogen source. numberanalytics.comwikipedia.org This reaction typically requires high temperatures. wikipedia.org The mechanism involves the formation of an N-formyl derivative, which is subsequently reduced. wikipedia.orgmdpi.com

Recent advancements have focused on the development of more sustainable and efficient catalysts, including those based on earth-abundant metals like iron. d-nb.infonih.gov These catalysts can operate under milder conditions and often exhibit high selectivity and functional group tolerance. d-nb.infonih.gov

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. acsgcipr.org | Can reduce the starting carbonyl compound; unstable in acidic conditions. acsgcipr.org |

| Sodium Cyanoborohydride (NaBH₃CN) | More stable in acidic media than NaBH₄. orgoreview.com | Generates toxic cyanide byproducts. researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective; good for acid-sensitive substrates. acsgcipr.org | Atom inefficient. acsgcipr.org |

| 2-Picoline-Borane | Stable solid; can be used in various solvents or neat. sigmaaldrich.com | May require an acid catalyst. researchgate.net |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | "Green" method with high atom economy. nih.gov | Requires specialized high-pressure equipment. taylorandfrancis.com |

| Leuckart-Wallach Reagents (e.g., HCOOH, HCOONH₄) | Readily available and inexpensive reagents. wikipedia.org | Requires high reaction temperatures and can produce N-formylated byproducts. mdpi.comalfa-chemistry.com |

Nucleophilic Substitution Approaches for Amine Formation

Nucleophilic substitution reactions provide a direct pathway to amines by reacting an alkyl halide with a nitrogen nucleophile. For the synthesis of 2-cyclobutylpropan-1-amine, a suitable precursor would be a 1-halo-2-cyclobutylpropane, which would react with an ammonia equivalent. However, direct alkylation of ammonia can lead to over-alkylation, producing mixtures of primary, secondary, and tertiary amines. chemistrysteps.com

To overcome this limitation, several methods have been developed that utilize protected nitrogen nucleophiles. The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides. libretexts.orgbyjus.com This method involves the use of potassium phthalimide (B116566) as an ammonia surrogate. chemistrysteps.combyjus.com The phthalimide anion acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to form an N-alkylphthalimide. chemistrysteps.comjove.com Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) or under acidic or basic hydrolysis, liberates the desired primary amine. libretexts.orgbyjus.comjove.com A key advantage of the Gabriel synthesis is the prevention of over-alkylation. byjus.com

Another useful method is the Delépine reaction . wikipedia.orgambeed.comorganic-chemistry.org This reaction involves the treatment of an alkyl or benzyl (B1604629) halide with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium salt to yield the primary amine. wikipedia.orgalfa-chemistry.com The Delépine reaction is advantageous due to the use of readily accessible reagents, short reaction times, and relatively mild conditions, providing selective access to the primary amine. wikipedia.orgalfa-chemistry.com

Transition Metal-Catalyzed Coupling Reactions for Carbon-Nitrogen Bond Formation

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or pseudohalides. wikipedia.orglibretexts.org While initially developed for aryl amines, advancements in ligand design have extended its applicability to the synthesis of primary amines using ammonia or ammonia equivalents. acsgcipr.orgsigmaaldrich.com The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. sigmaaldrich.com

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Association of the amine to the palladium complex.

Deprotonation of the amine by a base to form a palladium-amido complex.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

The Ullmann condensation is another important transition metal-catalyzed reaction for C-N bond formation, typically using a copper catalyst. While traditionally requiring harsh reaction conditions, modern variations have been developed that proceed under milder conditions.

These catalytic methods offer a versatile approach to amine synthesis, although their application to the synthesis of aliphatic amines like 2-cyclobutylpropan-1-amine from the corresponding alkyl halide would be less common than their use in aryl amine synthesis. However, related catalytic systems are being developed for the amination of alkyl electrophiles.

Direct Carbon-Hydrogen Functionalization Strategies for Amine Construction

The direct conversion of a C-H bond into a C-N bond represents a highly atom- and step-economical approach to amine synthesis. acs.org This field has seen significant progress, with the development of transition-metal catalyzed C-H amination reactions. These reactions typically involve a metal catalyst (e.g., rhodium, ruthenium, palladium) that can activate a C-H bond and facilitate the insertion of a nitrogen-containing group. acs.orgacs.org

For a molecule like 2-cyclobutylpropane, direct C-H amination could theoretically install an amine group at various positions. However, achieving regioselectivity for the terminal position to form 2-cyclobutylpropan-1-amine would be a significant challenge. These reactions often require directing groups to control the site of amination.

The nitrogen source for these reactions can vary, with organic azides being a common choice as they can generate reactive metal-nitrenoid intermediates upon reaction with the catalyst. acs.org

While still an emerging field, direct C-H functionalization holds great promise for streamlining the synthesis of amines by avoiding the pre-functionalization of substrates (e.g., conversion to halides or carbonyls). acs.org

Enantioselective Synthesis of 2-Cyclobutylpropan-1-amine and Chiral Derivatives

The presence of a stereocenter in 2-cyclobutylpropan-1-amine necessitates enantioselective synthetic methods to obtain optically pure isomers. Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries. nih.gov

Asymmetric Catalysis in the Preparation of Chiral Amines

Asymmetric catalysis offers the most efficient and atom-economical route to chiral amines. nih.gov Several catalytic strategies can be employed to achieve high enantioselectivity.

Asymmetric Reductive Amination: This is a direct and powerful method for synthesizing chiral primary amines from prochiral ketones. thieme-connect.com The reaction can be catalyzed by transition metal complexes containing chiral ligands. nih.govacs.org Iridium and ruthenium catalysts are commonly used for this transformation. ajchem-b.comresearchgate.net The enantioselectivity is induced by the chiral environment created by the ligand around the metal center during the reduction of the imine intermediate. nih.govacs.org Challenges in this area include the stability of the imine intermediate and the potential for catalyst inhibition by the amine product. thieme-connect.com

Asymmetric Hydrogenation: A related and highly efficient strategy is the asymmetric hydrogenation of prochiral imines or enamines. nih.govacs.org This method uses a chiral catalyst, often based on rhodium, iridium, or ruthenium, to deliver hydrogen stereoselectively to the C=N double bond. ajchem-b.comacs.org This approach has been successfully applied on an industrial scale for the synthesis of various chiral amines. nih.gov

Biocatalysis: Enzymes, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), have emerged as powerful catalysts for the asymmetric synthesis of chiral amines. mdpi.comnih.gov

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to a prochiral ketone. nih.govnih.gov This method offers high enantioselectivity and operates under mild, environmentally friendly conditions. mdpi.com The equilibrium of the reaction can be unfavorable, but strategies such as using a large excess of the amino donor or removing the ketone byproduct can drive the reaction to completion. nih.govtdx.cat

Amine dehydrogenases (AmDHs) catalyze the reductive amination of ketones using ammonia and a reducing cofactor (e.g., NADH or NADPH), which is typically recycled in situ. rsc.orgacs.org This approach is highly attractive as it uses ammonia directly and can achieve high conversions and excellent enantiomeric excesses. acs.org

Table 2: Comparison of Asymmetric Catalytic Methods for Chiral Amine Synthesis

| Method | Catalyst Type | Advantages | Challenges |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Transition Metal Complexes (e.g., Ir, Ru) | Direct conversion from ketones; high atom economy. nih.govthieme-connect.com | Imine stability; catalyst inhibition. thieme-connect.com |

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (e.g., Rh, Ir, Ru) | High efficiency and enantioselectivity; well-established. nih.govacs.org | Requires pre-formation of imine/enamine; catalyst sensitivity. |

| Biocatalysis (Transaminases) | Enzymes (TAs) | High enantioselectivity; mild and green conditions; broad substrate scope. mdpi.comnih.gov | Unfavorable equilibrium; product inhibition. nih.govnih.gov |

| Biocatalysis (Amine Dehydrogenases) | Enzymes (AmDHs) | Direct use of ammonia; high conversion and ee. acs.org | Cofactor regeneration required; substrate scope can be limited. rsc.orgacs.org |

Chiral Auxiliaries and Reagents for Stereocontrol

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of a reaction. wikipedia.org This strategy is highly effective for the synthesis of chiral amines. The general process involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective transformation, and subsequently cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Several types of auxiliaries have proven effective in the asymmetric synthesis of amines and can be applied to the synthesis of 2-cyclobutylpropan-1-amine precursors. wikipedia.orgyale.edu

Sulfinamides: tert-Butanesulfinamide is a highly versatile chiral auxiliary for the asymmetric synthesis of a wide array of amines. yale.edu Its reaction with a ketone precursor, cyclobutyl propanone, would form a tert-butanesulfinyl imine. Subsequent diastereoselective reduction of this imine and acidic removal of the sulfinyl group would yield the chiral primary amine, 2-cyclobutylpropan-1-amine. The Ellman lab developed tert-butanesulfinamide as a widely used chiral reagent, which is employed on a large scale in both academic and industrial settings for synthesizing diverse amine structures. yale.edu

Oxazolidinones: Popularized by David A. Evans, oxazolidinone auxiliaries are typically used to direct asymmetric alkylation reactions. wikipedia.org For the synthesis of 2-cyclobutylpropan-1-amine, an N-acylated oxazolidinone could undergo a diastereoselective reaction to introduce the cyclobutylpropyl moiety before the auxiliary is cleaved.

Camphorsultam: Also known as Oppolzer's sultam, this auxiliary is effective in controlling the stereochemistry of various reactions, including Michael additions and Claisen rearrangements, offering high levels of asymmetric induction. wikipedia.org

Pseudoephedrine: Used as a chiral auxiliary, pseudoephedrine can be converted into an amide and then undergo diastereoselective alkylation. Subsequent removal of the auxiliary yields the chiral product. wikipedia.org

Table 1: Overview of Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Precursor Type | Key Transformation | Auxiliary Removal |

|---|---|---|---|

| tert-Butanesulfinamide | Ketone/Aldehyde | Diastereoselective reduction of sulfinylimine | Acidic hydrolysis |

| Evans Oxazolidinones | Carboxylic Acid | Diastereoselective alkylation of N-acyl oxazolidinone | Hydrolysis or Reductive Cleavage |

| Camphorsultam | Acrylate (B77674) | Diastereoselective Michael addition | Hydrolysis |

Biocatalytic Approaches, Including Enzymatic Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. hims-biocat.eu Enzymatic reductive amination, in particular, has become a powerful method for converting ketones into chiral amines with high optical purity. nih.govrsc.org This approach is well-suited for the synthesis of enantiopure 2-cyclobutylpropan-1-amine from the corresponding ketone, 1-cyclobutylpropan-2-one.

The primary enzyme classes utilized in reductive amination include:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate. Engineered TAs have been developed to overcome thermodynamic limitations and expand substrate scope, enabling the synthesis of a wide range of chiral amines. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NAD(P)H) as the reducing agent. rsc.orgrsc.org Protein engineering has been used to create AmDHs with enhanced stability and a broader range of applications. nih.gov Studies have shown that AmDHs can perform efficient amination of various aliphatic and aromatic ketones with high conversion rates and excellent stereoselectivity, often yielding the (R)-configured amine. rsc.org

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes reduce a pre-formed or in situ-formed imine to produce an amine. rsc.orgfrontiersin.org RedAms, in particular, can synthesize secondary and tertiary amines and have been engineered for enhanced stereoselectivity and substrate scope, making them valuable for industrial applications. frontiersin.org

Table 2: Comparison of Enzyme Classes for Reductive Amination

| Enzyme Class | Amine Donor | Product Type | Key Features |

|---|---|---|---|

| Transaminase (TA) | Amine (e.g., Isopropylamine) | Primary Amines | Widely used industrially; equilibrium can be an issue. nih.gov |

| Amine Dehydrogenase (AmDH) | Ammonia | Primary Amines | High atom economy; cofactor regeneration is crucial. rsc.orgrsc.org |

| Imine Reductase (IRED) | Ammonia/Primary Amine | Primary/Secondary Amines | Reduces pre-formed or in situ-formed imines. rsc.orgfrontiersin.org |

Synthesis of Advanced 2-Cyclobutylpropan-1-amine Derivatives

The 2-cyclobutylpropan-1-amine core can serve as a scaffold for creating more complex molecules through various synthetic transformations.

Strategies for Complex Functional Group Interconversions

Functional group interconversion (FGI) is the process of converting one functional group into another. ic.ac.uk The primary amine of 2-cyclobutylpropan-1-amine is a versatile handle for a variety of transformations. ub.edu

Common FGI strategies for the amine group include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amides. This is a reliable reaction as the resulting amide is less nucleophilic, preventing over-reaction. ic.ac.uk

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to generate sulfonamides. nih.gov

Alkylation: While direct alkylation of primary amines can lead to mixtures of secondary, tertiary, and quaternary ammonium salts, controlled mono-alkylation can be achieved through methods like reductive amination with an aldehyde or ketone. libretexts.org

Conversion to Other Functional Groups: The amine can be converted to an azide (B81097) via diazotization followed by substitution, which can then be used in other transformations like click chemistry. ub.edu

These interconversions allow for the fine-tuning of the molecule's properties and provide attachment points for other molecular fragments.

Table 4: Common Functional Group Interconversions for Primary Amines

| Starting Group | Reagent(s) | Resulting Group | Reaction Type |

|---|---|---|---|

| Primary Amine | Acid Chloride (R-COCl) | Amide | Acylation |

| Primary Amine | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Sulfonylation |

| Primary Amine | Aldehyde (R'-CHO), NaBH3CN | Secondary Amine | Reductive Amination |

Construction of Novel Molecules Incorporating the Cyclobutyl Amine Moiety

The cyclobutane ring is an attractive three-dimensional (3D) scaffold in medicinal chemistry, offering a unique spatial arrangement of substituents compared to more common aromatic or five- and six-membered aliphatic rings. nih.govchemrxiv.org The 2-cyclobutylpropan-1-amine moiety can be incorporated into larger, novel molecules using several advanced synthetic strategies.

Cycloaddition Reactions: Lewis acid-catalyzed [2+2] cycloadditions between an alkyne and an acrylate can be used to construct the cyclobutene (B1205218) ring, which can then be hydrogenated to cyclobutane and further functionalized to introduce the aminopropyl side chain. organic-chemistry.org

Cross-Coupling Reactions: After converting the amine to a less reactive group (e.g., an amide or a protected form), other positions on the cyclobutane ring can be functionalized using palladium-catalyzed cross-coupling reactions to attach aryl or other complex groups.

Ring-Opening of Bicyclic Precursors: A strategy involving the cycloaddition of bicyclo[1.1.0]butane (BCB) ketones with triazinanes, followed by acidic cleavage of the resulting aminal, can produce cis-cyclobutyl diamines, which are structurally related and medicinally relevant scaffolds. chemrxiv.org

Photoredox Catalysis: Visible-light-enabled [4+2] cycloadditions of benzocyclobutylamines with enones can generate complex cyclohexylamine (B46788) derivatives, demonstrating how the cyclobutane ring can act as a reactive partner in building larger polycyclic systems. rsc.org

These methods enable the synthesis of diverse libraries of compounds based on the cyclobutane scaffold for applications in areas like fragment-based drug discovery. nih.gov

Table 5: Examples of Complex Molecules Derived from Cyclobutane Scaffolds

| Synthetic Strategy | Precursors | Product Class | Key Feature | Reference |

|---|---|---|---|---|

| Lewis Acid-Catalyzed Cycloaddition/Ring Opening | Bicyclo[1.1.0]butane ketones, Triazinanes | cis-Cyclobutyl diamines | Stereocontrolled synthesis of diamines. | chemrxiv.org |

| Photoredox [4+2] Cycloaddition | Benzocyclobutylamines, Enones | Functionalized cyclohexylamines | Atom-economical construction of polycycles. | rsc.org |

Reactivity and Mechanistic Investigations of 2 Cyclobutylpropan 1 Amine

Fundamental Reactivity Profiles of Primary Cyclobutyl Amines

Primary amines, including those with a cyclobutyl moiety, exhibit characteristic reactivity largely governed by the lone pair of electrons on the nitrogen atom. This lone pair makes them effective nucleophiles and bases. The cyclobutyl group itself, a four-membered ring, introduces ring strain which can influence reactivity, particularly in reactions involving the formation of intermediates or transition states that alter the ring's geometry.

A notable reaction of primary amines is their interaction with nitrous acid (HNO₂). When primary aliphatic amines are treated with nitrous acid, they typically form an unstable diazonium salt which then decomposes to yield a mixture of products, including alcohols and alkenes, with the evolution of nitrogen gas. askiitians.comquora.com In the case of cyclobutylamine (B51885), the reaction with nitrous acid can lead to the formation of cyclobutanol (B46151). brainly.comdoubtnut.comdoubtnut.com However, due to the inherent strain in the four-membered ring, rearrangements are common. The initially formed cyclobutyl diazonium ion can undergo ring expansion to form cyclopentyl derivatives or ring contraction. askiitians.combrainly.com This type of rearrangement, known as the Demjanov rearrangement, is a characteristic feature of the reaction of cyclic amines with nitrous acid. askiitians.com The reaction of cyclobutylamine with nitrous acid can yield a mixture of cyclobutanol and cyclopropyl (B3062369) carbinol. askiitians.com

The basicity of primary amines allows them to react with acids to form ammonium (B1175870) salts. The nitrogen's lone pair can also participate in nucleophilic attacks on various electrophilic centers, a fundamental aspect of their reactivity that is explored in subsequent sections.

Mechanistic Pathways of Key Amine Transformations

Primary amines like 2-cyclobutylpropan-1-amine readily react with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form amides. libretexts.org This reaction, known as acylation, involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. libretexts.org The process is typically rapid and results in the formation of a stable amide bond. libretexts.org The resulting N-substituted amide will have the cyclobutylpropyl group attached to the nitrogen atom.

Similarly, primary amines can react with sulfonyl chlorides to form sulfonamides. msu.edu This reaction, analogous to acylation, involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. The formation of a sulfonamide from a primary amine and a sulfonyl chloride is a common transformation in organic synthesis. msu.edu The resulting sulfonamide will feature the 2-cyclobutylpropyl group bonded to the nitrogen of the sulfonamide linkage. Sulfonamides are a significant class of compounds with diverse applications, including in medicinal chemistry. rsc.orgresearchgate.netnih.gov

The general mechanisms for these transformations are well-established. For acylation, the reaction proceeds through a tetrahedral intermediate which then collapses to form the amide and a leaving group (e.g., chloride ion). For sulfonylation, a similar nucleophilic substitution occurs at the sulfonyl group.

The nitrogen atom of a primary amine can act as a nucleophile in reactions with alkyl halides, leading to the formation of more substituted amines. libretexts.orgchemguide.co.ukmsu.edu This process, known as N-alkylation, typically proceeds via an SN2 mechanism. libretexts.orgmsu.edu However, the direct alkylation of primary amines can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium salt, because the product amines are also nucleophilic. libretexts.orgchemguide.co.uk To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine.

N-arylation of primary amines, the formation of a bond between the amine nitrogen and an aromatic ring, can be achieved through methods like the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl amines from aryl halides or triflates. cmu.edu This method is quite general and can be applied to a wide range of primary amines and aryl partners. cmu.edu For a primary amine like 2-cyclobutylpropan-1-amine, this would result in an N-(2-cyclobutylpropyl)aniline derivative. The reaction mechanism involves a catalytic cycle with steps of oxidative addition, amine coordination, deprotonation, and reductive elimination.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide | Secondary, Tertiary, Quaternary Amines |

| N-Arylation | Aryl Halide, Palladium Catalyst | N-Aryl Amine |

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation can lead to the formation of imines, which can then be hydrolyzed to aldehydes or ketones. chemrxiv.org Some oxidation methods can also lead to rearrangement reactions. An example is the oxidative 1,2-C to N migration of primary amines, which can be mediated by reagents like PhI(OAc)₂ and Cs₂CO₃, proceeding through a concerted mechanism. organic-chemistry.org

Rearrangement reactions are particularly relevant for cyclobutyl-containing amines due to the inherent ring strain. As mentioned earlier, the Demjanov rearrangement is a classic example observed in the reaction of cyclobutylamine with nitrous acid, leading to ring expansion or contraction. askiitians.com Another type of rearrangement is the Tiffeneau-Demjanov rearrangement, which can be used to expand a cyclic ketone by one carbon and involves the reaction of a β-amino alcohol with nitrous acid. msu.edu While not a direct reaction of the amine itself, it highlights how the amine functionality can be used to induce skeletal rearrangements.

The Baeyer-Villiger rearrangement is an oxidation reaction that converts a ketone to an ester or a cyclic ketone to a lactone using peroxy acids. msu.eduwiley-vch.de Although this is a reaction of ketones, it is relevant in the context of amine chemistry as amines can be converted to ketones, which can then undergo such rearrangements.

Participation in Advanced Organic Transformations

The nucleophilic character of primary amines is fundamental to their participation in a wide range of addition reactions. chemguide.co.uk A key example is the addition of amines to carbonyl compounds, such as aldehydes and ketones, to form imines (for primary amines) or enamines (for secondary amines). msu.edulibretexts.org The reaction of a primary amine with an aldehyde or ketone proceeds through a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org This intermediate then dehydrates to form the C=N double bond of the imine. libretexts.org This reaction is often reversible and can be catalyzed by acid. msu.edu

Primary amines can also act as nucleophiles in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. In this reaction, the amine adds to the β-carbon of the unsaturated system. The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

| Reaction Type | Electrophile | Intermediate | Product |

| Imine Formation | Aldehyde or Ketone | Carbinolamine | Imine |

| Michael Addition | α,β-Unsaturated Carbonyl | Enolate | β-Amino Carbonyl Compound |

Cycloaddition Reactions and Strain-Release Amination in Cyclobutane (B1203170) Chemistry

The inherent ring strain of the cyclobutane moiety is a key driver of its reactivity, making it a valuable synthon in organic chemistry. This section explores two significant pathways involving cyclobutane derivatives: cycloaddition reactions for their formation and strain-release amination for their functionalization, with a conceptual focus on the chemistry relevant to structures like 2-Cyclobutylpropan-1-amine.

Cycloaddition reactions, particularly [2+2] cycloadditions, are a fundamental method for constructing the cyclobutane core. kib.ac.cn These reactions involve the union of two unsaturated molecules to form a four-membered ring. The feasibility and outcome of these reactions are often dictated by the nature of the reacting partners and the reaction conditions, such as thermal or photochemical activation. kib.ac.cnrsc.org For instance, the [2+2] cycloaddition of alkenes is a thermally forbidden process but can be achieved photochemically. rsc.org The use of catalysts, such as those based on gold or iridium, can facilitate these cycloadditions under milder conditions. rsc.org Keteniminium ions have also been utilized in intramolecular [2+2] cycloadditions to synthesize substituted cyclobutylamines. kib.ac.cn

A powerful strategy for the direct introduction of a cyclobutyl group onto an amine is through strain-release amination. nih.govrsc.org This approach utilizes highly strained bicyclo[1.1.0]butanes (BCBs) as "spring-loaded" cyclobutylating agents. nih.govrsc.org The significant strain energy of the central C-C bond in BCBs makes them susceptible to nucleophilic attack by amines, leading to the formation of 1,3-disubstituted cyclobutanes. rsc.org

Mechanistic studies suggest that the reaction of amines with BCBs proceeds via a heterolytic strain-release functionalization. rsc.org The reactivity of the BCB can be tuned by installing an activating group at the bridgehead position, such as an aryl sulfone. rsc.org Electron-withdrawing groups on the aryl sulfone enhance the reactivity of the central bond, allowing the reaction to proceed under milder conditions. baranlab.org This method has proven to be general, with a variety of amine nucleophiles, including those in complex, medicinally relevant structures, participating in the reaction. nih.govrsc.org

The table below illustrates the scope of strain-release amination with various amines and bicyclobutane precursors, highlighting the versatility of this method. While 2-Cyclobutylpropan-1-amine is not explicitly detailed in these seminal studies, its reactivity as a primary amine would be analogous to the examples shown.

| Bicyclobutane Precursor | Amine Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)bicyclo[1.1.0]butane | Benzylamine | N-Benzyl-3-(phenylsulfonyl)cyclobutylamine | Data Not Available | baranlab.org |

| 1-(3,5-Difluorophenylsulfonyl)bicyclo[1.1.0]butane | Amine 39 (a complex amine) | Corresponding cyclobutylated amine | Data Not Available | baranlab.org |

| Bicyclo[1.1.1]pentan-1-amine precursor | Dibenzylamine | N,N-Dibenzylbicyclo[1.1.1]pentan-1-amine | 50-60 | baranlab.org |

| ABB precursor 87 | Various amines | Functionalized azetidines | Varies | nih.gov |

Furthermore, Lewis acid catalysis can be employed to control the divergent synthesis of cyclobutyl and biscyclobutenyl amines from bicyclo[1.1.0]butanes and triazinanes. chemrxiv.org The reaction pathway is dependent on the nature of the substituent on the BCB (ketone vs. ester) and the choice of Lewis acid. chemrxiv.org For example, the reaction of BCB ketones with triazinanes under B(C6F5)3 catalysis yields cis-cyclobutyl diamines through a "cycloaddition/ring-opening" sequence. chemrxiv.org

The synthesis of functionalized cyclobutanol derivatives can be achieved through hyperbaric [2+2] cycloaddition reactions between sulfonyl allenes and vinyl ethers, followed by nucleophilic addition of amines. ru.nlresearchgate.net This methodology allows for the creation of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols, demonstrating the utility of cycloaddition chemistry in generating diverse cyclobutane structures. ru.nlresearchgate.net

The table below summarizes the nucleophilic addition of various amines to a cyclobutane core synthesized via [2+2] cycloaddition, showcasing the stereoselectivity and yield of these reactions.

| Amine Nucleophile | Product Ratio (Major:Minor) | Yield (%) | Reference |

|---|---|---|---|

| Ammonia | 1:1 | 74 | researchgate.net |

| Methanamine | 3:1 | 48 | researchgate.net |

| Dimethylamine | 1:0 | 69 | researchgate.net |

| Azetidine | 11:1 | 82 | researchgate.net |

| Pyrrolidine | 1:0 | 63 | researchgate.net |

Advanced Analytical Characterization of 2 Cyclobutylpropan 1 Amine

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like 2-Cyclobutylpropan-1-amine.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•). According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. openstax.orgwhitman.edu This results in the formation of a stable, resonance-stabilized iminium cation. Fragmentation of the cyclobutyl ring can also occur. youtube.com

Predicted Key Fragments in the EI Mass Spectrum of 2-Cyclobutylpropan-1-amine (C₇H₁₅N, MW: 113.20)

| m/z | Proposed Fragment | Comments |

|---|---|---|

| 113 | [C₇H₁₅N]⁺• | Molecular Ion |

| 98 | [M - CH₃]⁺ | Loss of a methyl group |

| 84 | [M - C₂H₅]⁺ | α-cleavage |

| 56 | [C₄H₈]⁺• | Cyclobutane (B1203170) fragment |

| 44 | [C₂H₆N]⁺ | α-cleavage |

Note: The relative intensities of the peaks will depend on the stability of the resulting fragments. The base peak is often the result of α-cleavage. libretexts.orglibretexts.org

LC-MS is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. researchgate.net For a small, basic molecule like 2-Cyclobutylpropan-1-amine, reverse-phase chromatography coupled with a mass spectrometer using a soft ionization technique like electrospray ionization (ESI) would be a common approach.

In positive ion ESI mode, the amine will readily accept a proton to form a protonated molecular ion, [M+H]⁺. youtube.com This technique is generally non-fragmenting, so the primary ion observed in the mass spectrum would correspond to the protonated molecule. northumbria.ac.uk This allows for the confident determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M+H]⁺ ion for further structural confirmation.

Predicted Ion in the ESI-MS Spectrum of 2-Cyclobutylpropan-1-amine

| Ion | Predicted m/z | Ionization Mode |

|---|

Note: The observed m/z value will correspond to the mass of the protonated molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules, which in turn facilitates the elucidation of elemental compositions and structural characterization. For 2-Cyclobutylpropan-1-amine, HRMS would provide an accurate mass measurement of the molecular ion, allowing for confident confirmation of its elemental formula (C₇H₁₅N). This high degree of mass accuracy, typically within a few parts per million (ppm), helps to distinguish the compound from other isobaric species.

| Analysis Type | Predicted Data |

| Formula | C₇H₁₅N |

| Calculated Exact Mass | 113.1204 |

| Observed [M+H]⁺ | 114.1277 (Predicted) |

| Mass Accuracy | < 5 ppm (Expected) |

| Major Fragment Ions (Predicted) | [M-NH₂]⁺, [M-C₃H₆]⁺, [C₄H₇]⁺ |

X-ray Diffraction Analysis for Crystalline Structures

Single Crystal X-ray Diffraction (SC-XRD)

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of a compound. mdpi.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com Although no specific SC-XRD data for 2-Cyclobutylpropan-1-amine has been reported, analysis of a structurally similar compound, cyclobutylamine (B51885), in the form of its hemihydrate, provides valuable insight into the potential crystal structure.

The crystal structure of cyclobutylamine hemihydrate (C₄H₉N·0.5H₂O) was determined at 205 K. researchgate.net This analysis revealed the precise arrangement of the cyclobutylamine and water molecules within the crystal lattice. researchgate.net

| Parameter | Cyclobutylamine Hemihydrate |

| Formula | C₄H₉N·0.5H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.048 (6) |

| b (Å) | 5.209 (2) |

| c (Å) | 14.489 (6) |

| β (°) | 97.369 (4) |

| Volume (ų) | 1050.3 (7) |

| Z | 8 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, identification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for the analysis of non-volatile and thermally labile compounds like amines.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for separating components of a mixture and determining the purity of a substance. helsinki.fi For a primary aliphatic amine such as 2-Cyclobutylpropan-1-amine, which lacks a strong chromophore, derivatization with a UV-active agent is often necessary for detection by UV-Vis spectroscopy. chromforum.org Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection without derivatization.

The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The choice of mobile phase conditions, including pH and buffer concentration, is critical for achieving good peak shape and resolution for amines. While specific HPLC methods for 2-Cyclobutylpropan-1-amine are not detailed in the literature, a general method applicable to similar primary amines can be proposed.

| Parameter | Typical Conditions for a Primary Aliphatic Amine |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (with derivatization) or Mass Spectrometry |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Excess Determination

Since 2-Cyclobutylpropan-1-amine is a chiral molecule, it can exist as two enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. csfarmacie.cznih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. eijppr.com

The choice of the chiral stationary phase is crucial for achieving enantioseparation. For primary amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. nih.gov The mobile phase typically consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Although no specific chiral HPLC method for 2-Cyclobutylpropan-1-amine has been published, a typical approach can be outlined.

| Parameter | Typical Conditions for Chiral Amine Separation |

| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative) |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm |

| Enantiomeric Excess (ee) Calculation | ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100 |

Computational and Theoretical Studies on 2 Cyclobutylpropan 1 Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are used to describe the distribution of electrons within a molecule, which fundamentally determines its properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govmdpi.com For 2-Cyclobutylpropan-1-amine, DFT calculations can be employed to optimize the molecular geometry, determining key structural parameters such as bond lengths, bond angles, and dihedral angles.

These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), 6-311++G(d,p)) to solve the Kohn-Sham equations. nih.govq-chem.com The results yield the lowest-energy three-dimensional arrangement of atoms. From this optimized structure, various molecular properties can be derived, including the dipole moment, polarizability, and vibrational frequencies, which correspond to infrared spectroscopy peaks. als-journal.com

Table 1: Calculated Molecular Properties of 2-Cyclobutylpropan-1-amine (Illustrative DFT Data) This table presents hypothetical data based on typical DFT calculation results for similar aliphatic amines.

| Property | Calculated Value | Description |

|---|---|---|

| Total Energy (Hartree) | -370.5 | The total electronic energy of the optimized molecule. |

| Dipole Moment (Debye) | 1.45 D | A measure of the overall polarity of the molecule, arising from the electronegative nitrogen atom. |

| C-N Bond Length (Å) | 1.47 Å | The distance between the carbon and nitrogen atoms of the amine group. |

| N-H Bond Length (Å) | 1.01 Å | The distance between the nitrogen and hydrogen atoms of the amine group. |

| C-N-H Bond Angle (°) | 109.5° | The angle formed by the carbon, nitrogen, and hydrogen atoms. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For 2-Cyclobutylpropan-1-amine, the HOMO is expected to be localized primarily on the lone pair of electrons of the nitrogen atom, which is characteristic of aliphatic amines. researchgate.net The LUMO is generally distributed over the antibonding σ* orbitals of the C-N and C-H bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. chalcogen.ro A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro

Table 2: Frontier Molecular Orbital Properties of 2-Cyclobutylpropan-1-amine (Illustrative) This table presents hypothetical data based on typical FMO analysis for similar aliphatic amines.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -9.1 eV | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 10.6 eV | Indicates the molecule's chemical stability and reactivity. A larger gap implies greater stability. |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. scribd.comlumenlearning.com For 2-Cyclobutylpropan-1-amine, rotations can occur around the C-C bond connecting the cyclobutyl ring to the propyl chain and the C-C and C-N bonds within the propanamine moiety. These rotations give rise to various staggered and eclipsed conformations with different energies. chemistrysteps.com

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wikipedia.orgyoutube.com By mapping the PES, computational chemists can identify the most stable conformers (local minima on the surface) and the energy barriers (saddle points or transition states) that separate them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The stability of different conformers is influenced by factors like torsional strain (from eclipsed bonds) and steric strain (repulsion between bulky groups). chemistrysteps.commaricopa.edu

Intermolecular Interactions and Non-Covalent Bonding

Computational methods are also used to study how molecules of 2-Cyclobutylpropan-1-amine interact with each other and with other molecules. These non-covalent interactions are vital for understanding the physical properties of the substance, such as its boiling point and solubility.

The primary amine group (-NH₂) in 2-Cyclobutylpropan-1-amine is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). gatech.edu Hydrogen bonds are a strong type of dipole-dipole interaction that significantly influences the behavior of amines. harvard.edu In addition to hydrogen bonding, the molecule experiences weaker van der Waals forces (specifically, London dispersion forces) due to transient fluctuations in electron density across its hydrocarbon structure. harvard.edu Computational models can calculate the binding energies of dimers or larger clusters of the molecule to quantify the strength of these intermolecular forces. core.ac.uk

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for elucidating the pathways of chemical reactions. smu.edu By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, any intermediates, and, most importantly, the transition states. A transition state represents the highest energy point along the lowest energy path from reactants to products (the reaction coordinate). wikipedia.org

For 2-Cyclobutylpropan-1-amine, computational modeling could be used to investigate various reactions, such as its behavior as a nucleophile in an SN2 reaction or the mechanism of its thermal decomposition. researchgate.net DFT calculations can determine the geometry of the transition state and the activation energy (the energy difference between the reactants and the transition state), which is a key factor in determining the reaction rate. Such studies provide a detailed, step-by-step picture of bond-breaking and bond-forming processes that is often difficult to obtain through experimental means alone. semanticscholar.org

Applications of 2 Cyclobutylpropan 1 Amine in Contemporary Chemical Research

2-Cyclobutylpropan-1-amine as a Key Building Block in Organic Synthesis

Amines are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. purkh.comboronmolecular.com Their nucleophilic nature enables participation in a multitude of chemical transformations, making them indispensable in the construction of pharmaceuticals, agrochemicals, and functional materials. purkh.comamerigoscientific.com 2-Cyclobutylpropan-1-amine, with its distinct structural motifs, offers synthetic chemists a unique tool for introducing the cyclobutylpropyl moiety into target molecules. This can be particularly advantageous in medicinal chemistry, where the incorporation of strained ring systems like cyclobutane (B1203170) can influence the conformational properties and metabolic stability of a drug candidate.

The primary amine group of 2-Cyclobutylpropan-1-amine is a versatile handle for a variety of chemical reactions. It can readily undergo nucleophilic substitution and acylation reactions, allowing for the formation of new carbon-nitrogen and amide bonds, respectively. amerigoscientific.com These reactions are foundational in the synthesis of numerous organic compounds.

Table 1: Key Reactions of Primary Amines in Organic Synthesis

| Reaction Type | Reagent | Product Functional Group |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Acylation | Acyl chloride/anhydride | Amide |

| Reductive Amination | Aldehyde/Ketone | Secondary or Tertiary Amine |

| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl |

The cyclobutyl group in 2-Cyclobutylpropan-1-amine introduces a level of steric hindrance that can be exploited to control the stereochemistry of reactions. Furthermore, the lipophilicity of the cyclobutyl ring can be beneficial for modulating the solubility and pharmacokinetic properties of the resulting molecules. The use of such specialized building blocks is a key strategy in diversity-oriented synthesis, aiming to generate libraries of structurally diverse compounds for high-throughput screening.

Catalytic Roles of 2-Cyclobutylpropan-1-amine and Related Amine Structures

The utility of amines extends beyond their role as mere building blocks; they are also pivotal in the field of catalysis, both as organocatalysts and as ligands for metal catalysts.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, in particular, have been extensively developed as catalysts for a wide range of transformations. rsc.org They can activate substrates through the formation of transient iminium or enamine intermediates. rsc.org

While specific studies detailing the use of 2-Cyclobutylpropan-1-amine as an organocatalyst are not prevalent, its structural features suggest potential applications. The primary amine could be readily converted into a chiral secondary amine, a common motif in many successful organocatalysts. The steric bulk of the cyclobutyl group could influence the enantioselectivity of the catalyzed reactions by creating a well-defined chiral pocket around the active catalytic species. This approach has been successful in various asymmetric reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions. unl.ptmdpi.com

In transition metal catalysis, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. scholaris.canih.gov The electronic and steric properties of the ligand can be fine-tuned to optimize the performance of the catalyst for a specific transformation. nih.gov Amines are common donor atoms in ligands for a variety of metal-catalyzed reactions.

The nitrogen atom of 2-Cyclobutylpropan-1-amine can act as a Lewis base, coordinating to a metal center. The amine can be incorporated into multidentate ligand scaffolds, such as pincer ligands or bidentate ligands, which can chelate to the metal and create a stable complex. researchgate.netchemrxiv.org The sterically demanding cyclobutyl group can create a specific coordination environment around the metal, which can be advantageous for controlling the regioselectivity and stereoselectivity of catalytic reactions. For example, in cross-coupling reactions, bulky ligands are often employed to promote reductive elimination and prevent catalyst deactivation. The design of ligands with specific steric and electronic properties is a key strategy for developing new and improved metal catalysts for a wide range of applications, including C-H functionalization and polymerization reactions. nih.govresearchgate.net

Advanced Chemical Synthesis in Agrochemical Development

The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort in the chemical industry. Many modern pesticides and herbicides are complex organic molecules that require sophisticated synthetic strategies for their preparation. researchgate.net Amines are frequently incorporated into the structures of agrochemicals and can play a crucial role in their biological activity. nih.gov

Although direct applications of 2-Cyclobutylpropan-1-amine in commercial agrochemicals are not widely documented, its potential as a building block in this field is evident. The introduction of the cyclobutylpropyl moiety could lead to the discovery of new active ingredients with novel modes of action. The structural diversity offered by such unique building blocks is essential in the search for new agrochemicals that can overcome resistance issues and meet stringent regulatory requirements.

Role in the Development of Complex Organic Molecules

The synthesis of complex organic molecules, such as natural products and pharmaceuticals, represents a significant challenge in organic chemistry. sciencedaily.comnih.gov These endeavors often require the development of novel synthetic methodologies and the use of specialized building blocks to construct intricate molecular architectures. northwestern.edu

The unique three-dimensional shape imparted by the cyclobutyl group makes 2-Cyclobutylpropan-1-amine an interesting building block for the synthesis of complex targets. nih.gov Its incorporation can introduce conformational constraints that may be beneficial for biological activity. The ability to functionalize the primary amine group allows for its integration into larger molecular frameworks through a variety of coupling reactions. The strategic use of such non-planar building blocks is becoming increasingly important in the design and synthesis of next-generation therapeutics and other complex organic molecules.

Contributions to Functional Materials Chemistry

The field of functional materials chemistry focuses on the design and synthesis of materials with specific, tailored properties for applications in areas such as electronics, optics, and energy storage. researchgate.net Organic molecules play a crucial role in the development of these materials, often serving as the building blocks for polymers, molecular switches, and other functional assemblies.

While the direct application of 2-Cyclobutylpropan-1-amine in functional materials is not yet established, its structural characteristics offer potential avenues for exploration. The amine functionality can be used to anchor the molecule to surfaces or to incorporate it into polymer backbones. The cyclobutyl group could influence the packing and morphology of the resulting materials, potentially leading to novel properties. The development of new organic building blocks is a key driver of innovation in materials science, and molecules like 2-Cyclobutylpropan-1-amine could contribute to the creation of new functional materials with unique characteristics.

Q & A

Q. How to address conflicting bioactivity data between in vitro and in vivo models for 2-Cyclobutylpropan-1-amine?

- Methodology :

- Perform ADME studies to evaluate bioavailability (e.g., plasma protein binding, metabolic stability via liver microsomes).

- Use PK/PD modeling to reconcile dose-response disparities.

- Cross-check with ’s cardiovascular activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.